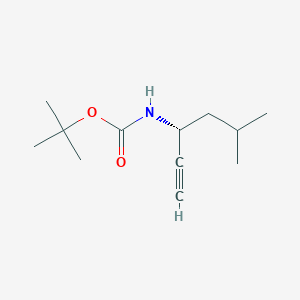
tert-Butyl (R)-(5-methylhex-1-yn-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(5-methylhex-1-yn-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, which is known for its bulky nature and stability, making it a valuable moiety in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5-methylhex-1-yn-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds under mild conditions and can be carried out in various solvents such as methylene chloride or chloroform. The general reaction scheme is as follows:
Reaction with Boc2O: The amine reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine or pyridine to form the Boc-protected amine.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Strong acids like trifluoroacetic acid (TFA) for deprotection
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl carbamates are used as protecting groups for amines. This allows for selective reactions to occur on other functional groups without interference from the amine.
Biology and Medicine: Carbamates have been studied for their potential use in drug development. They can act as enzyme inhibitors and have been explored for their potential in treating diseases such as Alzheimer’s .
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of various pharmaceuticals and agrochemicals. They are also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl carbamates involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The bulky tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate is a simple carbamate with a tert-butyl group, providing stability and steric hindrance.
- tert-Butyl N-phenylcarbamate features a phenyl group, which can introduce aromatic interactions and influence the compound’s reactivity.
- tert-Butyl N-methylcarbamate has a methyl group, making it less bulky compared to the tert-butyl group, which can affect its stability and reactivity.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-5-methylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
CMYNZXXEAUNNLO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H](C#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


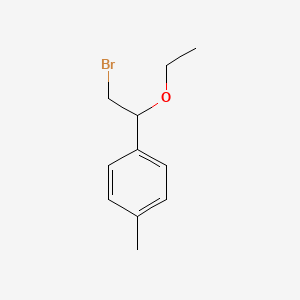
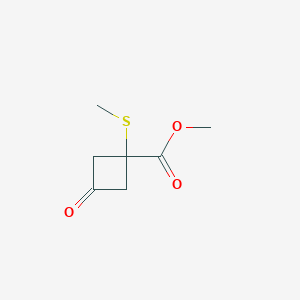

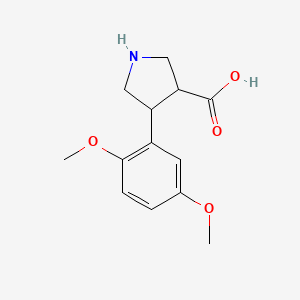

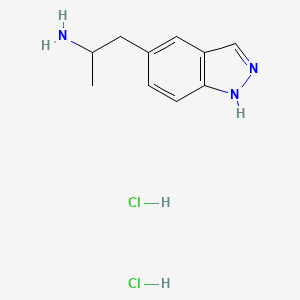
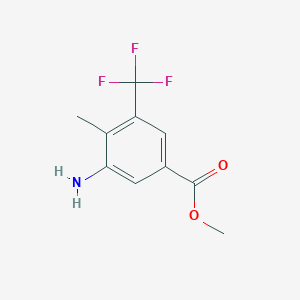
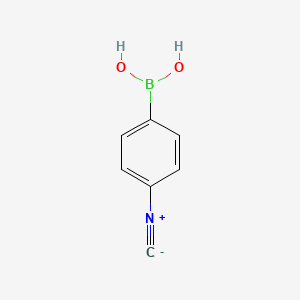
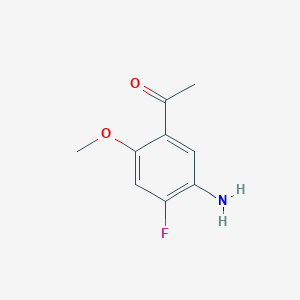

![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
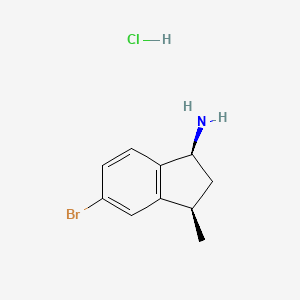
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)
![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
